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Compound of Interest

Compound Name: 2-(2-Nitrophenyl)pyridine

Cat. No.: B1632700 Get Quote

This comprehensive technical guide provides an in-depth analysis of the spectroscopic data for

2-(2-nitrophenyl)pyridine, a key heterocyclic compound with significant applications in

medicinal chemistry and materials science. This document is intended for researchers,

scientists, and drug development professionals, offering detailed insights into the nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this molecule.

The guide emphasizes the causal relationships behind the observed spectral features,

providing a framework for robust structural elucidation and characterization.

Introduction: The Structural Significance of 2-(2-
Nitrophenyl)pyridine
2-(2-Nitrophenyl)pyridine is a biaryl system where a pyridine ring is connected to a

nitrophenyl moiety. The relative orientation of these two rings and the electronic effects of the

nitro group profoundly influence its chemical reactivity and physical properties. Accurate and

unambiguous characterization of this molecule is paramount for its application in synthetic

chemistry and drug design. Spectroscopic techniques provide a powerful toolkit for this

purpose, offering a detailed fingerprint of the molecular structure.

The molecular structure of 2-(2-Nitrophenyl)pyridine is depicted below. The numbering of the

atoms is crucial for the assignment of NMR signals.

Caption: Molecular structure and atom numbering of 2-(2-Nitrophenyl)pyridine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 2-(2-nitrophenyl)pyridine, both ¹H and ¹³C NMR provide critical

information about the electronic environment of each nucleus.

Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is essential for reliable data

interpretation.

Sample Preparation

Data Acquisition

Data Processing

Dissolve ~5-10 mg of 2-(2-Nitrophenyl)pyridine in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6)Transfer to NMR tube Add internal standard (e.g., TMS)Transfer to NMR tube NMR_TubeTransfer to NMR tube

Place sample in NMR spectrometer (e.g., 400 MHz) Lock on deuterium signal Shim for magnetic field homogeneity Acquire ¹H and ¹³C NMR spectra

Fourier Transform FID Phase correction Baseline correction Integrate ¹H signals Reference spectra to TMS (0 ppm)

Click to download full resolution via product page

Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of 2-(2-nitrophenyl)pyridine is expected to show eight distinct signals

in the aromatic region, corresponding to the eight protons on the two aromatic rings. The

chemical shifts are influenced by the electronegativity of the nitrogen atom in the pyridine ring

and the electron-withdrawing nature of the nitro group.
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Table 1: Predicted ¹H NMR Data for 2-(2-Nitrophenyl)pyridine

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling
Constants (J, Hz)

H6 ~8.7 d ~4.8

H4 ~7.8 td ~7.7, 1.8

H3 ~7.3 d ~7.8

H5 ~7.2 ddd ~7.5, 4.8, 1.2

H3' ~8.2 dd ~8.1, 1.2

H6' ~7.7 dd ~7.8, 1.5

H4' ~7.6 td ~7.8, 1.2

H5' ~7.5 td ~8.1, 1.5

Note:The data presented in this table is predicted based on the analysis of structurally similar

compounds. Actual experimental values may vary slightly.

Interpretation:

Pyridine Ring Protons: The proton at the C6 position (H6) is expected to be the most

deshielded due to its proximity to the electronegative nitrogen atom, appearing as a doublet.

The other pyridine protons (H3, H4, H5) will appear in the range of 7.2-7.8 ppm with

characteristic splitting patterns (triplet of doublets for H4, doublet for H3, and doublet of

doublets of doublets for H5).

Nitrophenyl Ring Protons: The nitro group is strongly electron-withdrawing, which deshields

the ortho (H3') and para (H5') protons. The proton ortho to the nitro group (H3') is expected

to be the most deshielded proton on this ring. The coupling between adjacent protons will

result in doublets and triplet-like signals.

¹³C NMR Spectral Data and Interpretation
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The ¹³C NMR spectrum will show 11 distinct signals for the 11 carbon atoms in the molecule.

The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for 2-(2-Nitrophenyl)pyridine

Carbon Predicted Chemical Shift (δ, ppm)

C2 ~156

C6 ~149

C4 ~136

C5 ~124

C3 ~121

C1' ~135

C2' ~148

C6' ~133

C4' ~132

C5' ~129

C3' ~124

Note:This data is predicted based on known values for substituted pyridines and

nitrobenzenes. Experimental verification is necessary.

Interpretation:

Pyridine Ring Carbons: The carbon atom attached to the nitrogen (C2 and C6) are the most

deshielded in the pyridine ring. The carbon directly bonded to the nitrophenyl ring (C2) will be

significantly downfield.

Nitrophenyl Ring Carbons: The carbon atom bearing the nitro group (C2') will be highly

deshielded due to the strong electron-withdrawing effect. The carbon atom attached to the

pyridine ring (C1') will also be downfield.
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Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Experimental Protocol for IR Data Acquisition

Sample Preparation (KBr Pellet)

Data Acquisition

Data Processing

Grind 1-2 mg of sample with ~100 mg of dry KBr Press into a transparent pellet

Place pellet in FTIR spectrometer Acquire background spectrum Acquire sample spectrum

Convert to absorbance Baseline correction Identify peak frequencies

Click to download full resolution via product page

Caption: Standardized workflow for IR sample preparation and data acquisition using the KBr

pellet method.

IR Spectral Data and Interpretation
The IR spectrum of 2-(2-nitrophenyl)pyridine will exhibit characteristic absorption bands for

the aromatic rings and the nitro group.

Table 3: Characteristic IR Absorption Bands for 2-(2-Nitrophenyl)pyridine
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Wavenumber (cm⁻¹) Vibration Functional Group

3100-3000 C-H stretch Aromatic

1600-1450 C=C and C=N stretch Aromatic rings

1530-1500 Asymmetric NO₂ stretch Nitro group

1350-1330 Symmetric NO₂ stretch Nitro group

850-750 C-H out-of-plane bend Aromatic (substitution pattern)

Interpretation:

Aromatic C-H Stretching: Weak to medium intensity bands are expected above 3000 cm⁻¹

corresponding to the stretching vibrations of the C-H bonds on both aromatic rings.

Aromatic Ring Vibrations: Multiple sharp bands in the 1600-1450 cm⁻¹ region are

characteristic of the C=C and C=N stretching vibrations within the pyridine and benzene

rings.

Nitro Group Vibrations: The most diagnostic peaks for this molecule are the strong

absorptions corresponding to the asymmetric and symmetric stretching of the nitro group,

typically appearing around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

C-H Out-of-Plane Bending: The pattern of bands in the 850-750 cm⁻¹ region can provide

information about the substitution pattern on the aromatic rings.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity and structure. A SpectraBase entry confirms

the availability of a mass spectrum for 2-(2-Nitrophenyl)pyridine.[1]

Experimental Protocol for MS Data Acquisition
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Sample Introduction

Mass Analysis Data Output

Introduce sample into the mass spectrometer Ionize the sample (e.g., Electron Ionization)

Accelerate ions in an electric field Separate ions based on m/z ratio Detect the ions Generate a mass spectrum (abundance vs. m/z)

Click to download full resolution via product page

Caption: Generalized workflow for mass spectrometry analysis.

Mass Spectrum and Fragmentation Analysis
The electron ionization (EI) mass spectrum of 2-(2-nitrophenyl)pyridine is expected to show a

molecular ion peak (M⁺) at m/z = 200, corresponding to its molecular weight. The

fragmentation pattern will be influenced by the presence of the nitro group and the biaryl

linkage.

Table 4: Expected Key Fragments in the Mass Spectrum of 2-(2-Nitrophenyl)pyridine

m/z Proposed Fragment

200 [M]⁺ (Molecular ion)

170 [M - NO]⁺

154 [M - NO₂]⁺

127 [C₉H₇N]⁺ (loss of C₆H₄NO₂)

78 [C₅H₄N]⁺ (pyridyl cation)

Fragmentation Pathway:
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[C₁₁H₈N₂O₂]⁺˙
m/z = 200

[C₁₁H₈NO]⁺
m/z = 170-NO

[C₁₁H₈N]⁺
m/z = 154

-NO₂

[C₁₁H₉N]⁺
m/z = 155

[C₁₂H₈]⁺˙
m/z = 152

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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